molecular formula C7HBrF3N B11763538 4-Bromo-2,3,5-trifluorobenzonitrile

4-Bromo-2,3,5-trifluorobenzonitrile

Cat. No.: B11763538
M. Wt: 235.99 g/mol
InChI Key: WYBNMKDKMQAYAV-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5-trifluorobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 4, fluorine atoms at positions 2, 3, and 5, and a nitrile group at position 1. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and electrophilic substitutions.

Properties

Molecular Formula

C7HBrF3N

Molecular Weight

235.99 g/mol

IUPAC Name

4-bromo-2,3,5-trifluorobenzonitrile

InChI

InChI=1S/C7HBrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H

InChI Key

WYBNMKDKMQAYAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5-trifluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and bases such as potassium carbonate.

    Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzonitriles can be formed.

    Coupling Products: Biaryl compounds and other complex organic molecules.

    Reduction Products: Amines and related derivatives.

Scientific Research Applications

4-Bromo-2,3,5-trifluorobenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5-trifluorobenzonitrile depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes : Early methods for bromo-fluoro compounds involved PCI₃-mediated reactions (e.g., , ), but modern approaches likely use palladium-catalyzed cross-couplings for higher selectivity .
  • Similarity Analysis : Benzoic acid analogs (e.g., 4-Bromo-3,5-difluorobenzoic acid) show high structural similarity (0.90) to the target compound, suggesting comparable synthetic challenges but divergent reactivity due to functional groups .

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